molecular formula C15H13N5O3S3 B2794963 Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1351661-21-6

Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2794963
CAS No.: 1351661-21-6
M. Wt: 407.48
InChI Key: IEDPGIMKQAHKDE-UHFFFAOYSA-N
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Description

Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a structurally complex heterocyclic compound featuring dual thiadiazole rings bridged by a sulfur-containing acetamide group. Its synthesis typically involves a two-step procedure: (i) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by (ii) alkylation to introduce the benzyl and 4-methyl-1,2,3-thiadiazole substituents . The compound’s bioactivity is attributed to its hybrid structure, which combines the electron-deficient 1,3,4-thiadiazole moiety with the lipophilic benzyl group, enhancing membrane permeability and target binding.

Properties

IUPAC Name

benzyl 2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S3/c1-9-12(26-20-17-9)13(22)16-14-18-19-15(25-14)24-8-11(21)23-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDPGIMKQAHKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and shown promising results:

CompoundActivityReference
Benzyl 2-((5-(4-methylthiadiazole)-1,3,4-thiadiazol-2-yl)thio)acetateModerate to high inhibition against Gram-positive and Gram-negative bacteria

Antitumor Activity

The compound has been investigated for its potential antitumor effects. In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of cancer cell lines more effectively than standard treatments like cisplatin:

CompoundCell LineIC50 (μM)Reference
Benzyl derivativeMDA-MB-231 (breast cancer)3.3
Benzyl derivativeHEK293T (normal human cells)34.71 - 52.63

Antitubercular Activity

The compound has also shown potential as an antitubercular agent. In studies comparing its efficacy to established drugs like Isoniazid, it demonstrated significant activity against Mycobacterium smegmatis:

CompoundMIC (μg/mL)Reference
Benzyl derivative26.46 (more potent than Isoniazid at 12 μg/mL)

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of thiadiazole derivatives indicates that modifications at specific positions can enhance biological activity. For instance, the presence of electron-donating groups has been linked to improved anticancer activity:

ModificationEffect on ActivityReference
Electron-donating groups at specific positionsIncreased anticancer potential

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs share the 1,3,4-thiadiazole core but differ in substituents, which critically influence their pharmacological profiles. Below is a detailed comparison:

Compound Key Structural Features Biological Activity Synthesis Method Pharmacological Notes
Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate Dual thiadiazole rings; 4-methyl-1,2,3-thiadiazole carboxamido group; benzyl ester Anticonvulsant, anti-cancer (preclinical) Heterocyclization + alkylation High lipophilicity enhances CNS penetration; inhibits voltage-gated ion channels
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate 1,2,4-triazole + 1,3,4-thiadiazole hybrid; sodium carboxylate Enzyme inhibition (e.g., acetylcholinesterase) Multi-step cyclization and carboxylation Superior intermolecular interaction energy with enzymes vs. reference drugs
5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol Benzodioxole substituent; free thiol group Acetylcholinesterase inhibition Cyclization of hydrazinecarbothioamide with CS₂ Enhanced hydrogen bonding due to benzodioxole; moderate activity vs. donepezil
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Piperidine-acetamide side chain; benzylsulfanyl group Antihypertensive, diuretic (predicted) Alkylation of chloroacetamido-thiadiazole with piperidine Intramolecular S···O hypervalent interaction improves stability; crystallizes in layers
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide Chloro-methylphenyl acetamide; dual thioether linkages Unspecified (structural analog for library screening) Thiol-alkylation of thiadiazole intermediates High molecular weight (422.0 g/mol) may limit bioavailability; chloro-group enhances lipophilicity

Key Findings from Comparative Studies

Bioactivity vs. Substituent Chemistry :

  • The benzyl ester in the parent compound enhances CNS penetration, critical for anticonvulsant activity, whereas the sodium carboxylate in the triazole-thiadiazole hybrid improves water solubility and enzyme binding .
  • Electron-withdrawing groups (e.g., chloro in ’s compound) increase lipophilicity but may reduce metabolic stability .
  • Hybrid structures (e.g., triazole-thiadiazole in ) show superior target affinity due to multi-heterocyclic pharmacophores .

Synthetic Accessibility :

  • The parent compound’s synthesis is scalable via alkylation, enabling library diversification . In contrast, piperidine-containing analogs () require stringent conditions (reflux in benzene), limiting practicality .

Structural Stability :

  • Intramolecular interactions (e.g., S···O hypervalent bonds in ) enhance crystallinity and stability, whereas free thiols () may oxidize, reducing shelf-life .

Q & A

Q. What are the common synthetic routes for preparing Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

The synthesis typically involves sequential coupling and cyclization steps. For example:

  • Step 1 : React a 1,3,4-thiadiazol-2-amine derivative with a benzyl thioacetate intermediate under anhydrous conditions (e.g., DMF or acetone) with reflux (4–6 hours), monitored by TLC .
  • Step 2 : Introduce the 4-methyl-1,2,3-thiadiazole-5-carboxamido group via carbodiimide-mediated coupling (e.g., using EDC or DCC) in the presence of a catalytic base like DMAP .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR (400 MHz, DMSO-d6d_6) to verify proton environments and carbon backbones. For example, the benzyl ester group shows a singlet at δ ~4.6 ppm (CH2_2) and aromatic protons at δ 7.2–7.5 ppm .
  • HRMS : High-resolution mass spectrometry to confirm the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error .
  • IR : Peaks at ~1700 cm1^{-1} (C=O ester) and ~1650 cm1^{-1} (amide I band) .

Q. What methods are recommended for assessing the compound's preliminary biological activity?

  • Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Follow CLSI guidelines with 96-well plate microdilution (concentration range: 0.5–128 µg/mL) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiadiazole core formation?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of sulfur-containing intermediates .
  • Catalysis : Introduce K2 _2CO3 _3 or triethylamine to deprotonate thiol groups and accelerate coupling .
  • Temperature Control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation. For cyclization steps, acid catalysis (e.g., HCl/EtOH) at 60°C improves ring closure efficiency .

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